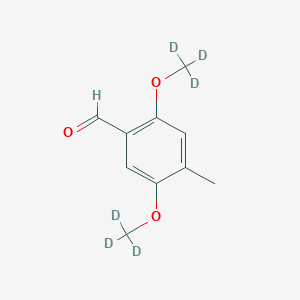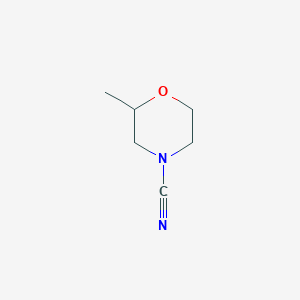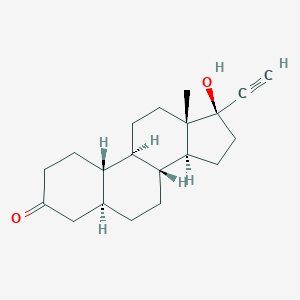
2,5-Dimethoxy-d6-4-methyl-benzaldehyde
概述
描述
2,5-Dimethoxy-d6-4-methyl-benzaldehyde is a deuterated compound with the molecular formula C10H6D6O3 and a molecular weight of 186.24 g/mol . This compound is a derivative of benzaldehyde, where the hydrogen atoms are replaced with deuterium, making it useful in various research applications, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-d6-4-methyl-benzaldehyde typically involves the deuteration of 2,5-Dimethoxy-4-methyl-benzaldehyde. The process includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method involves the use of deuterated methanol (CD3OD) and deuterated sulfuric acid (D2SO4) as reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
化学反应分析
Types of Reactions
2,5-Dimethoxy-d6-4-methyl-benzaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzaldehyde derivatives.
科学研究应用
2,5-Dimethoxy-d6-4-methyl-benzaldehyde is widely used in scientific research, including:
作用机制
The mechanism of action of 2,5-Dimethoxy-d6-4-methyl-benzaldehyde involves its interaction with molecular targets through its aldehyde and methoxy groups. The deuterium atoms provide stability and reduce metabolic degradation, making it a valuable tool in studying metabolic pathways and drug interactions .
相似化合物的比较
Similar Compounds
2,5-Dimethoxy-4-methyl-benzaldehyde: The non-deuterated version of the compound, commonly used in similar applications.
2,4-Dimethoxy-benzaldehyde: Another benzaldehyde derivative with methoxy groups at different positions.
2,4-Dimethyl-benzaldehyde: A benzaldehyde derivative with methyl groups instead of methoxy groups.
Uniqueness
2,5-Dimethoxy-d6-4-methyl-benzaldehyde is unique due to its deuterium atoms, which provide enhanced stability and reduced metabolic degradation compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where stability and reduced metabolic interference are crucial .
属性
IUPAC Name |
4-methyl-2,5-bis(trideuteriomethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-10(13-3)8(6-11)5-9(7)12-2/h4-6H,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSRTWLEJBIAIT-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C)OC([2H])([2H])[2H])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277824 | |
| Record name | 2,5-Di(methoxy-d3)-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58262-07-0 | |
| Record name | 2,5-Di(methoxy-d3)-4-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58262-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Di(methoxy-d3)-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401277824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)





![2,3-DIAZABICYCLO[2.2.1]HEPT-2-ENE,4-METHYL-1-(PENT-4-EN-1-YL)-](/img/structure/B128955.png)


